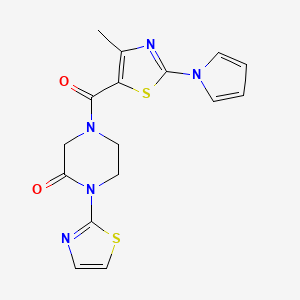
4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H15N5O2S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS Number: 2309751-62-8) is a complex organic molecule that incorporates thiazole and piperazine moieties, which are known for their significant biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C16H15N5O2S2, with a molecular weight of 373.5 g/mol. The presence of diverse functional groups such as thiazole rings and piperazine structures suggests a broad spectrum of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O2S2 |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 2309751-62-8 |
Biological Activity Overview
Compounds containing thiazole and piperazine frameworks have been extensively studied for various biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often comparable to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Properties : Certain thiazole derivatives have demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to the one in focus have been evaluated for their ability to prevent seizures induced by pentylenetetrazole (PTZ), showcasing their potential as therapeutic agents for epilepsy .
- Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The structural characteristics of these compounds allow them to interact effectively with microbial targets, leading to inhibition of growth .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of thiazole-based compounds, particularly those similar to this compound.
Antitumor Activity
A study investigating the antitumor effects of thiazole derivatives reported that specific analogs demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the structural modifications made . The SAR analysis indicated that electron-donating groups significantly enhance the anticancer activity.
Anticonvulsant Activity
Research on related thiazole compounds revealed that certain derivatives could effectively eliminate tonic extensor phases in seizure models, providing up to 100% protection . The structure of these compounds plays a crucial role in their efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds is often influenced by their structural features:
- Substituents on the Thiazole Ring : The presence of electron-donating groups enhances interaction with biological targets.
- Piperazine Modifications : Variations in the piperazine structure can lead to significant changes in pharmacological profiles.
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring with methyl substituent | Antitumor |
| Compound B | Piperazine derivative | Anticonvulsant |
| Compound C | Electron-donating groups | Antimicrobial |
Propriétés
IUPAC Name |
4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-11-13(25-16(18-11)19-5-2-3-6-19)14(23)20-7-8-21(12(22)10-20)15-17-4-9-24-15/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPIKSHVKUYGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














